(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
CAS No.: 1391586-46-1
Cat. No.: VC3242208
Molecular Formula: C25H23NO5
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391586-46-1 |
|---|---|
| Molecular Formula | C25H23NO5 |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid |
| Standard InChI | InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23-/m1/s1 |
| Standard InChI Key | JZSULZSNDXGGHP-DHIUTWEWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Features
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid is an amino acid derivative characterized by specific stereochemistry and functional groups designed for peptide synthesis applications. This compound combines several key structural elements: a carboxylic acid moiety, a hydroxyl group, a protected amino group, and a phenyl ring, all arranged in a specific three-dimensional configuration designated by the (2R,3R) stereochemistry.
The molecular structure features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group attached to the amino nitrogen, which serves as a protecting group in peptide synthesis. This arrangement is critical for preventing unwanted side reactions during peptide bond formation while allowing for selective deprotection under mild conditions.
Physical and Chemical Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1391586-46-1 |
| Molecular Formula | C25H23NO5 |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid |
| Standard InChI | InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23-/m1/s1 |
| Standard InChIKey | JZSULZSNDXGGHP-DHIUTWEWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CC@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
The compound's structure incorporates multiple functional groups, making it versatile for various chemical transformations. The specific (2R,3R) stereochemistry is crucial for its intended applications and distinguishes it from other stereoisomers that may have different chemical behaviors and biological activities.
Research Applications and Significance
Role in Peptide Synthesis
The primary application of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid lies in peptide synthesis, where it serves as a building block for constructing complex peptides with specific sequences and properties. The Fmoc group is particularly valuable in this context because:
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It protects the amino group from unwanted reactions during peptide coupling
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It can be selectively removed under mild basic conditions (typically using piperidine)
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It enables solid-phase peptide synthesis through its compatibility with standard protocols
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It allows for orthogonal protection strategies when multiple reactive groups are present
The hydroxyl group at the 2-position can also serve as a site for further modifications or attachments in peptide synthesis, adding versatility to this building block.
Comparison with Related Compounds
The field of protected amino acid derivatives includes several structurally related compounds that differ in stereochemistry or substituents. Understanding these relationships is important for selecting the appropriate building block for specific applications.
Stereoisomeric Variants
Several stereoisomers of this compound exist, including:
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(2S,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid - with opposite stereochemistry at both chiral centers
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(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid - with different stereochemistry and substitution pattern
These variants exhibit different physical properties, reactivity patterns, and applications in peptide synthesis based on their unique spatial arrangements.
Structurally Related Compounds
Compounds with similar core structures but different substituents include:
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(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid - featuring a 3-methoxyphenyl group instead of the phenyl group
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(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid - the unprotected amino acid without the Fmoc group
These structural variations can significantly affect properties such as solubility, reactivity, and compatibility with different synthetic protocols.
Chemical Reactivity and Functional Group Behavior
The chemical behavior of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid is determined by its multiple functional groups, each with distinct reactivity patterns.
Carboxylic Acid Group
The carboxylic acid moiety can participate in:
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Esterification reactions
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Amide bond formation (critical for peptide synthesis)
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Salt formation with bases
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Decarboxylation under certain conditions
Protected Amino Group
The Fmoc-protected amino group:
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Remains stable under acidic conditions and many other reaction conditions
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Can be selectively deprotected using bases like piperidine
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Exhibits characteristic UV absorption due to the fluorene group, allowing for reaction monitoring
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Provides steric protection to the amino nitrogen
Hydroxyl Group
The hydroxyl group at the 2-position:
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Can form esters or ethers
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May participate in elimination reactions
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Offers a site for further functionalization
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Contributes to the compound's solubility and hydrogen-bonding capabilities
Analytical Characterization
Identification and purity assessment of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid typically involves several analytical techniques.
Spectroscopic Analysis
Common spectroscopic methods for characterizing this compound include:
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Nuclear Magnetic Resonance (NMR) spectroscopy - for structural confirmation and stereochemical analysis
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Infrared (IR) spectroscopy - to identify functional groups (carboxylic acid, amide, hydroxyl)
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Mass Spectrometry (MS) - for molecular weight confirmation and fragmentation pattern analysis
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UV-Visible spectroscopy - particularly useful due to the characteristic absorption of the fluorene group
Chromatographic Methods
Purity assessment typically employs:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) - often after derivatization
Future Research Perspectives
The ongoing development of peptide-based therapeutics and advanced materials suggests several potential future directions for research involving (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid:
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Incorporation into novel peptide structures with enhanced stability or bioactivity
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Development of modified versions with tailored properties for specific applications
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Exploration of new synthetic routes for more efficient production
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Investigation of alternative protection strategies that might offer advantages over the Fmoc group for certain applications
These research directions could expand the utility of this compound in fields ranging from medicinal chemistry to materials science.
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